molecular formula C14H19NO4 B14440997 N-(Butoxycarbonyl)-L-phenylalanine CAS No. 75048-11-2

N-(Butoxycarbonyl)-L-phenylalanine

Cat. No.: B14440997
CAS No.: 75048-11-2
M. Wt: 265.30 g/mol
InChI Key: ZAUFWNBQTJVCMP-LBPRGKRZSA-N
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Description

Significance as a Protected Amino Acid Building Block in Organic Synthesis

In the field of organic synthesis, the strategic protection and deprotection of reactive functional groups is a foundational concept. N-(tert-Butoxycarbonyl)-L-phenylalanine exemplifies this principle as a critical "building block." The amino group of an amino acid is nucleophilic and can participate in unwanted side reactions during a multi-step synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the nitrogen atom of L-phenylalanine. creative-peptides.com

This carbamate (B1207046) protecting group is introduced by reacting the amino acid with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). libretexts.orgresearchgate.net The key advantage of the Boc group is its stability under a range of chemical conditions, yet it can be readily removed when desired. creative-peptides.com Deprotection is typically achieved under moderately acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA). libretexts.orgpeptide.compeptide.com This process cleaves the Boc group, regenerating the free amine and releasing tert-butanol (B103910) and carbon dioxide, leaving the peptide bond and other acid-stable protecting groups intact. peptide.com This selective removal allows chemists to dictate the sequence and directionality of chemical reactions, which is paramount for constructing complex molecules with high purity and yield. creative-peptides.com

Central Role in Peptide Chemistry and Biomolecule Construction

The most prominent application of N-(tert-Butoxycarbonyl)-L-phenylalanine is in peptide synthesis, particularly in a strategy known as Boc solid-phase peptide synthesis (Boc-SPPS). sigmaaldrich.compeptide.comchempep.com This method, pioneered by Bruce Merrifield, revolutionized the way peptides are made by anchoring the first amino acid to a solid polymer resin and sequentially adding subsequent amino acids. peptide.comchempep.com

In Boc-SPPS, N-(tert-Butoxycarbonyl)-L-phenylalanine and other Boc-protected amino acids are coupled one by one to the growing peptide chain. peptide.compeptide.com The general cycle involves:

Attachment : The C-terminal amino acid is first anchored to the resin. peptide.com

Deprotection : The Boc group on the N-terminus of the resin-bound amino acid is removed with an acid like TFA. peptide.comchempep.com

Neutralization : The resulting ammonium (B1175870) salt is neutralized to the free amine. peptide.com

Coupling : The next Boc-protected amino acid, like N-(tert-Butoxycarbonyl)-L-phenylalanine, is activated and coupled to the free amine, forming a new peptide bond. peptide.com

Wash : Excess reagents are washed away. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com The use of Boc-L-phenylalanine is crucial for incorporating phenylalanine residues at specific positions within the peptide sequence. chemimpex.com This precise control is fundamental for synthesizing biologically active peptides, such as hormones, neurotransmitters, and therapeutic agents. chemimpex.comcreative-peptides.com The Boc/Bzl protection scheme, which uses the Boc group for temporary N-alpha protection and benzyl-based groups for more permanent side-chain protection, is a classic though not strictly orthogonal strategy that remains widely used. peptide.com

Overview of N-(Butoxycarbonyl)-L-phenylalanine Research Trajectories

The utility of N-(tert-Butoxycarbonyl)-L-phenylalanine extends into various modern research avenues. Scientists leverage this compound to create custom peptides and biomolecules for a wide range of studies.

One significant research trajectory is the development of novel peptide-based therapeutics. chemimpex.com By incorporating Boc-L-phenylalanine into synthetic peptide sequences, researchers can design molecules with enhanced stability and biological activity. chemimpex.com For example, recent studies have explored Boc-protected dipeptides containing phenylalanine as potential broad-spectrum antibacterial agents. nih.gov These synthetic peptides have shown the ability to disrupt bacterial biofilms, offering a promising direction for combating antibiotic resistance. nih.gov

Furthermore, N-(tert-Butoxycarbonyl)-L-phenylalanine is a key reagent in the synthesis of modified peptides and complex biomolecular conjugates. nih.gov Research in this area includes creating peptides with non-natural modifications or attaching fluorescent labels to study biological processes. For instance, it has been used as a building block in the synthesis of ubiquitinated peptides, which are crucial for studying cellular protein regulation. nih.gov Its role as a ligand in C-H activation reactions also highlights its versatility beyond traditional peptide synthesis. sigmaaldrich.com The ongoing exploration of its applications ensures that N-(tert-Butoxycarbonyl)-L-phenylalanine will remain a vital tool in chemical biology and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75048-11-2

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(2S)-2-(butoxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C14H19NO4/c1-2-3-9-19-14(18)15-12(13(16)17)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

ZAUFWNBQTJVCMP-LBPRGKRZSA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Butoxycarbonyl L Phenylalanine and Its Core Derivatives

Conventional Chemical Synthesis Approaches

The cornerstone of synthesizing N-(Butoxycarbonyl)-L-phenylalanine lies in the selective protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group. orgsyn.orgorganic-chemistry.org This process is often followed by or combined with the protection of the carboxylate group, depending on the desired final product. orgsyn.orgrsc.org

Amino Group Protection Strategies Utilizing Boc-Chemistry

The introduction of the Boc protecting group is a fundamental step in peptide chemistry, preventing the amino group from participating in unwanted side reactions. nih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most widely used and efficient reagent for the N-tert-butoxycarbonylation of amino acids, including L-phenylalanine. orgsyn.orgnih.gov The reaction is typically carried out in a mixed solvent system, such as dioxane-water, tert-butyl alcohol-water, or dimethylformamide-water, in the presence of a base like sodium hydroxide (B78521) or triethylamine. orgsyn.org A common procedure involves dissolving L-phenylalanine in an aqueous basic solution and then adding Boc₂O. chemicalbook.com The reaction proceeds smoothly at room temperature, and the desired this compound can be isolated in high yields (typically 78-87%) after acidification and extraction. chemicalbook.comorgsyn.org The use of Boc₂O is favored due to its high reactivity, the mild reaction conditions required, and its relative safety compared to earlier reagents like tert-butyl azidoformate. orgsyn.org

Table 1: Reaction Conditions for Boc Protection of L-Phenylalanine with Boc₂O
Solvent SystemBaseReaction Time (hours)Yield (%)Reference
tert-butyl alcohol–waterNaOH1685 orgsyn.org
dioxane–waterNaOH1870 orgsyn.org
water/tert-butanol (B103910)Not specified>181 chemicalbook.com

While Boc₂O is predominant, other reagents have been explored for introducing the Boc group onto L-phenylalanine. These include tert-butyl 2,4,5-trichlorophenyl carbonate, tert-butyl 4-nitrophenyl carbonate, and tert-butyl azidoformate, though the latter is hazardous. orgsyn.org Another alternative is ethyl 2-tert-butoxycarbonyloxyiminoacetoacetate, which reacts with L-phenylalanine in a mixture of tert-butyl alcohol and water in the presence of triethylamine. prepchem.com These alternative reagents can be useful in specific synthetic contexts but are generally less common than Boc₂O for routine preparations. orgsyn.org

Carboxylate Protection Methods (e.g., Methyl and Benzyl (B1604629) Ester Formation)

For certain applications, particularly in peptide synthesis, the carboxylic acid group of L-phenylalanine or this compound must also be protected. researchgate.net Common protecting groups for the carboxylate function are methyl and benzyl esters. rsc.orgresearchgate.net

The methyl ester of L-phenylalanine is typically prepared by reacting L-phenylalanine with thionyl chloride in methanol (B129727) at 0°C, followed by stirring at room temperature. rsc.org This method provides L-phenylalanine methyl ester hydrochloride in high yield. rsc.org Similarly, the benzyl ester can be synthesized by treating L-phenylalanine with benzyl alcohol and a catalyst like p-toluenesulfonic acid in a solvent that allows for azeotropic removal of water. researchgate.net It's crucial to select a solvent with a boiling point that does not induce racemization. researchgate.net Once the amino acid ester is formed, the amino group can then be protected with a Boc group using standard procedures. Alternatively, this compound can be esterified directly. For instance, the methyl ester can be formed from the Boc-protected amino acid.

Direct Synthesis Protocols for this compound from L-Phenylalanine

The most straightforward and common method for synthesizing this compound is the direct one-pot reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comorgsyn.org In a typical procedure, L-phenylalanine is dissolved in an aqueous solution of a base such as sodium hydroxide or triethylamine. chemicalbook.comorgsyn.orgprepchem.com Then, a solution of Boc₂O in an organic solvent like tert-butyl alcohol or dioxane is added. orgsyn.org The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. orgsyn.orgprepchem.com After the reaction is complete, the mixture is worked up by washing with a non-polar solvent like pentane (B18724) to remove unreacted Boc₂O and byproducts. orgsyn.org The aqueous layer is then acidified, typically with citric acid or potassium hydrogen sulfate, to a pH of around 2-3, causing the this compound to precipitate or be extracted with an organic solvent like ethyl ether or ethyl acetate (B1210297). chemicalbook.comorgsyn.orgprepchem.com

Optimization of Reaction Conditions and Yields in Chemical Synthesis

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. The choice of base and solvent system can influence the reaction rate and ease of product isolation. orgsyn.org For instance, the use of sodium hydroxide in a water/tert-butanol mixture is a well-established and high-yielding method. chemicalbook.comorgsyn.org The pH of the reaction mixture is an important parameter; maintaining a basic pH during the addition of Boc₂O is necessary for the reaction to proceed efficiently. orgsyn.org After the reaction, careful acidification is required to precipitate the product without causing degradation. chemicalbook.comorgsyn.org Temperature control during acidification, keeping it between 0-5°C, is also recommended. orgsyn.org

The purification process is also critical for obtaining a high-purity product. Washing the crude product with cold pentane or hexane (B92381) helps to remove residual impurities. orgsyn.org Crystallization from a suitable solvent system can further enhance purity. orgsyn.org For less lipophilic N-Boc amino acids, ethyl acetate or isopropyl acetate can be effective extraction solvents. orgsyn.org

Biocatalytic and Enzymatic Synthesis Routes for this compound and its Core Derivatives

The production of this compound has increasingly utilized biocatalytic and enzymatic methods to achieve high enantioselectivity and sustainability. These approaches offer significant advantages over traditional chemical syntheses, which can involve harsh reaction conditions and the use of hazardous reagents. rsc.org Enzymes, with their inherent specificity, provide a powerful tool for the synthesis of chiral compounds like this compound.

Enantioselective Biocatalysis for L-Phenylalanine Derivatives

Enantioselective biocatalysis is a cornerstone in the synthesis of optically pure L-phenylalanine derivatives. This approach leverages the stereospecificity of enzymes to produce the desired enantiomer with high purity. While much of the research focuses on the synthesis of the parent L-phenylalanine or other derivatives, the principles are directly applicable to the synthesis of this compound, often through the enzymatic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate.

The use of enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) is a well-established method for the production of L-phenylalanine and its analogs. frontiersin.org These enzymes catalyze the reversible amination of trans-cinnamic acid derivatives to yield the corresponding L-amino acids. frontiersin.org The high enantioselectivity of this process ensures the formation of the L-enantiomer, which can then be chemically protected with the Boc group. Recent advancements have focused on using these enzymes in continuous flow systems to improve efficiency and catalyst reusability. frontiersin.org

Kinetic Resolution Approaches in this compound Synthesis

Kinetic resolution is a widely employed enzymatic method for the separation of enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation.

A notable example is the dynamic kinetic resolution (DKR) of racemic N-Boc-phenylalanine ethyl thioester. polimi.it In this process, subtilisin A (Alcalase) is used for the enzymatic aminolysis of the thioester. polimi.it The enzyme selectively reacts with the (S)-enantiomer to produce (S)-N-Boc-phenylalanine benzylamide, while the remaining (R)-thioester is racemized in situ, allowing for a theoretical yield of 100% of the desired (S)-product. polimi.it A continuous-flow system utilizing immobilized Alcalase has been developed, achieving a 79% conversion and 98% enantiomeric excess (ee) for the (S)-amide. polimi.it

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also effective catalysts for the kinetic resolution of N-protected amino acid precursors. In the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a precursor to chiral amino alcohols, CAL-B catalyzed transesterification demonstrated excellent enantioselectivity (E > 200), yielding optically pure (R)- and (S)-enantiomers. mdpi.com Such methodologies can be adapted for the resolution of racemic N-Boc-phenylalanine derivatives.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)Reference
Subtilisin A (Alcalase)rac-N-Boc-phenylalanine ethyl thioester(S)-N-Boc-phenylalanine benzylamide7998 polimi.it
Candida antarctica lipase B (CAL-B)(R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate(S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate and (R)-acetate50>99 mdpi.com

Asymmetric Synthesis Employing Enzymes (e.g., Transaminases, Acylase I)

Asymmetric synthesis involves the creation of a chiral molecule from a prochiral precursor, where the stereochemistry of the product is controlled by a chiral catalyst, in this case, an enzyme. Transaminases and acylases are two key classes of enzymes utilized for this purpose in the synthesis of L-phenylalanine and its derivatives.

Transaminases (also known as aminotransferases) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov Aromatic L-amino acid transaminases can be used to synthesize L-phenylalanine and its analogs with high enantiopurity from the corresponding α-keto acids. nih.govnih.gov For instance, transaminases like TyrB from Escherichia coli and Aro8 from Saccharomyces cerevisiae have been shown to efficiently synthesize L-phenylalanine, L-tyrosine, and the non-natural amino acid L-phenylglycine with 100% ee. nih.gov While direct synthesis of this compound using this method is not common due to the substrate requirements of the enzyme, the L-phenylalanine produced can be subsequently protected.

Acylase I from porcine kidney is another valuable enzyme for the synthesis of N-acyl-L-amino acids through reverse hydrolysis. researchgate.net This enzyme can catalyze the acylation of L-amino acids with fatty acids. researchgate.net Although typically used for the synthesis of N-acyl amino acids with longer acyl chains, the principle can be applied to the synthesis of N-protected amino acids. Acylase I has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids in a glycerol-water system. researchgate.net

Development of One-Pot Biocatalytic Cascade Syntheses

One-pot biocatalytic cascade reactions combine multiple enzymatic steps in a single reactor, offering increased efficiency, reduced waste, and simplified process operations. These cascades are being developed for the synthesis of L-phenylalanine derivatives from simple starting materials.

For example, a one-pot cascade has been designed to produce various L-phenylalanine derivatives from aldehydes or carboxylic acids. nih.govbiorxiv.org This system utilizes a combination of enzymes, including an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase, to achieve high-yield synthesis of 18 different L-phenylalanine derivatives. nih.govbiorxiv.org In some cases, a carboxylic acid reductase is added to the cascade to allow for the use of carboxylic acids as starting materials. nih.gov

Another innovative cascade system converts bio-based L-phenylalanine into both enantiomers of phenylalaninol through a sequence of deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination. rsc.org Such multi-enzyme systems highlight the potential for creating complex chiral molecules from renewable feedstocks in a single pot. rsc.org

Sustainable Biotransformation Processes in this compound Production

The drive towards green chemistry has spurred the development of sustainable biotransformation processes for the production of valuable chemicals like this compound. These processes aim to minimize environmental impact by using renewable resources, mild reaction conditions, and reducing waste generation.

The use of whole-cell biocatalysts is a key strategy in sustainable biotransformation. Whole-cell systems can eliminate the need for costly enzyme purification and can also provide in-situ cofactor regeneration. For instance, engineered E. coli have been used to convert L-phenylalanine to other valuable compounds like phenylglycinol through artificial biocatalytic cascades. nih.gov

Furthermore, the integration of biocatalysis with continuous flow technology represents a significant advancement in sustainable production. frontiersin.org Immobilized enzymes in packed-bed reactors can be used for extended periods, increasing catalyst productivity and simplifying product purification. frontiersin.org This approach has been successfully demonstrated for the synthesis of L-phenylalanine derivatives using immobilized phenylalanine ammonia lyase. frontiersin.org The principles of these sustainable biotransformations are directly applicable to the greener production of this compound.

Advanced Synthetic Transformations and Derivatization of N Butoxycarbonyl L Phenylalanine

Functionalization of the Phenylalanine Side Chain

The aromatic phenyl ring of Boc-L-phenylalanine serves as a versatile platform for a wide range of chemical modifications. These transformations allow for the introduction of diverse functional groups, leading to derivatives with unique chemical and biological properties.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The introduction of halogens onto the phenyl ring of Boc-L-phenylalanine is a key step for further derivatization through cross-coupling reactions. For instance, N-Boc-p-iodo-L-phenylalanine can be synthesized and subsequently used in palladium-catalyzed coupling reactions. nih.gov

One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. libretexts.org In the context of Boc-L-phenylalanine, a halogenated derivative, such as N-Boc-p-iodo-L-phenylalanine methyl ester, can be coupled with a variety of boronic acids to yield biaryl-containing amino acids. nih.gov This building block approach is efficient for modifying peptides. nih.gov The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product. libretexts.org

Other cross-coupling reactions are also employed. The Stille coupling , for example, has been used to react N-Boc-p-iodo-L-phenylalanine methyl ester with organostannanes like bis(tributyltin) in the presence of a palladium catalyst to produce N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester. nih.gov This tin-containing derivative is a versatile intermediate for introducing other functionalities, including radioiodination. nih.govresearchgate.net

Table 1: Examples of Cross-Coupling Reactions on Halogenated Boc-L-Phenylalanine Derivatives

Starting Material Coupling Partner Reaction Type Catalyst Product
N-Boc-p-iodo-L-phenylalanine Aryl/Hetaryl Boronic Acids Suzuki-Miyaura Palladium(0) Complex N-Boc-L-(biaryl)alanine
N-Boc-p-iodo-L-phenylalanine methyl ester Bis(tributyltin) Stille Coupling Tetrakis(triphenylphosphine)palladium(0) N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester
Boc-protected 4-iodo-phenylalanine Tributylborate Boron-Coupling n-BuLi Boc-protected 4-borono-phenylalanine

Introduction of Non-Native Groups (e.g., Ethynyl (B1212043), Cyano)

The incorporation of non-proteinogenic functional groups, such as ethynyl and cyano moieties, into the side chain of Boc-L-phenylalanine generates valuable molecular tools for chemical biology and drug discovery.

Ethynyl-functionalized Boc-L-phenylalanine, specifically Boc-L-Phe(4-Eth)-OH, serves as a chemical handle for biorthogonal conjugation reactions. iris-biotech.de The terminal alkyne group can readily participate in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), a prominent example of "click chemistry." This allows for the specific labeling of peptides and proteins in complex biological environments like mammalian cells. iris-biotech.de

Cyano-functionalized derivatives, such as Boc-4-cyano-L-phenylalanine and Boc-2-cyano-L-phenylalanine, are versatile building blocks in peptide synthesis. chemimpex.comanaspec.com The cyano group can influence the biological activity and pharmacological properties of the resulting peptides. chemimpex.comchemimpex.com These derivatives are utilized in the development of novel therapeutics, including targeted cancer therapies, and as probes for studying protein interactions and enzyme mechanisms. chemimpex.com

Table 2: Non-Native Functional Groups on Boc-L-phenylalanine

Derivative Name Functional Group Position on Phenyl Ring Key Application
Boc-L-Phe(4-Eth)-OH Ethynyl (-C≡CH) 4- (para) Click Chemistry, Biorthogonal Labeling iris-biotech.de
Boc-4-cyano-L-phenylalanine Cyano (-C≡N) 4- (para) Peptide Synthesis, Drug Development chemimpex.com
Boc-3-cyano-L-phenylalanine Cyano (-C≡N) 3- (meta) Peptide Synthesis
Boc-2-cyano-L-phenylalanine Cyano (-C≡N) 2- (ortho) Peptide Synthesis, Unusual Amino Acid anaspec.com

Synthesis of Fluorescent N-(Butoxycarbonyl)-L-phenylalanine Derivatives

The creation of intrinsically fluorescent amino acids is of great interest for biological imaging and fluorescence resonance energy transfer (FRET) studies. Synthesizing fluorescent derivatives of Boc-L-phenylalanine often involves creating extended conjugated systems attached to the phenyl ring. One strategy involves the Suzuki-Miyaura coupling of halogenated Boc-phenylalanine with fluorescent aromatic boronic acids to create fluorescent biaryl α-amino acids.

Another approach is the synthesis of novel benzoxaborole-containing phenylalanine analogues, which can exhibit improved water solubility and fluorescence properties suitable for biological applications. researchgate.net

Formation of Boron-Containing this compound Analogs

The synthesis of boron-containing phenylalanine analogs is driven primarily by their application in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. nih.gov The most prominent agent used in BNCT is 4-borono-L-phenylalanine (L-BPA). nih.gov The synthesis of L-BPA and its derivatives often proceeds through Boc-protected intermediates.

A common synthetic strategy involves the "Chirality First" approach, where a chiral precursor like Boc-L-phenylalanine is used. nih.gov For instance, Boc-protected 4-iodo-phenylalanine can be treated with n-butyllithium and tributylborate, followed by deprotection, to yield L-BPA. nih.gov Protecting the carboxylic acid as a methyl ester in conjunction with the Boc-protected amine can lead to high yields in subsequent cross-coupling reactions to install the boronic ester. nih.gov Another route involves the palladium-catalyzed difluoroalkylation of commercially available Boc-4-borono-L-phenylalanine methyl ester to create phosphonate (B1237965) mimetics. rsc.org Researchers have also developed methods to synthesize novel benzoxaborole-containing phenylalanine analogues from readily available amino acids, which show potential as improved boron delivery agents. researchgate.net

Table 3: Selected Synthetic Routes to Boronated Phenylalanine Analogs via Boc-Intermediates

Boc-Protected Precursor Key Reagents Key Transformation Resulting Analog (after deprotection)
Boc-protected 4-iodo-phenylalanine n-BuLi, B(OBu)₃, HCl Lithiation-Borylation 4-borono-L-phenylalanine (L-BPA) nih.gov
Boc-4-borono-L-phenylalanine methyl ester Bromodifluoromethylphosphonate, Pd(PPh₃)₄ Palladium-catalyzed difluoroalkylation 4-(Difluorophosphonomethyl)-L-phenylalanine rsc.org
N-Boc-L-alanine Various (multi-step) Cyclocondensation α-methyl-BPA researchgate.net

Phosphorylation and Phosphonate Derivative Synthesis

Post-translational modification by phosphorylation is a key regulatory mechanism in cellular processes. thermofisher.com The synthesis of phosphorylated amino acids and their non-hydrolyzable phosphonate analogs is crucial for studying these pathways. While direct phosphorylation of the phenyl ring of Boc-L-phenylalanine is not a standard modification, related structures are synthesized as phosphotyrosine (pY) mimetics.

One advanced strategy involves the synthesis of phosphonate-based pY analogues. For example, Boc-4-borono-L-phenylalanine methyl ester can undergo a palladium-catalyzed cross-coupling reaction with bromodifluoromethylphosphonate to yield a protected precursor of 4-(difluorophosphonomethyl)-L-phenylalanine (F₂Pmp). rsc.org This stable mimetic is valuable for studying SH2 domain-containing proteins. Another approach is the Michaelis–Arbuzov acylation of tribenzyl phosphite (B83602) with a suitable carboxylic acid chloride derived from the phenylalanine backbone to create phosphonocarbonyl phenylalanine derivatives. rsc.org These synthetic methods provide access to non-hydrolyzable mimics that are essential tools for chemical biology. rsc.org

Modifications at the Carboxyl Terminus

The carboxyl group of this compound is a primary site for modification, most commonly through esterification or amidation to form peptides. The Boc protecting group is stable to the basic conditions often used for peptide coupling, making it an ideal choice for these transformations. orgsyn.org

Standard procedures involve activating the carboxyl group, often with reagents like 1,3-dicyclohexylcarbodiimide (DCC), and then reacting it with the amino group of another amino acid (or its ester) to form a peptide bond. nih.gov For example, N-Boc-p-iodo-L-phenylalanine can be converted to its tetrafluorophenyl ester using DCC and 2,3,5,6-tetrafluorophenol, creating an activated ester ready for peptide synthesis. nih.gov

Similarly, the synthesis of dipeptides like Boc-Phe-Trp-OMe involves the coupling of Boc-L-phenylalanine with a tryptophan methyl ester. nih.gov The resulting dipeptide ester can then be saponified (hydrolyzed with a base) to yield the free carboxyl group if further elongation of the peptide chain is desired from the N-terminus of the second amino acid. These carboxyl-modified derivatives are fundamental intermediates in the stepwise synthesis of complex peptides. nih.gov

Activation for Peptide Coupling Reactions (e.g., 4-Nitrophenyl Ester)

A crucial step in peptide synthesis is the activation of the carboxylic acid group of an amino acid to facilitate the formation of an amide bond with the amino group of another. One common strategy involves the conversion of Boc-L-phenylalanine into an active ester, such as the 4-nitrophenyl ester. chemimpex.comchemimpex.com This esterification enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amino group.

Boc-L-phenylalanine 4-nitrophenyl ester is a stable, often crystalline solid that can be isolated and purified. chemimpex.comechemi.com Its enhanced reactivity makes it a valuable reagent in both solution-phase and solid-phase peptide synthesis. chemimpex.comchemimpex.com The 4-nitrophenoxide is a good leaving group, which facilitates the coupling reaction. This method has been successfully employed in the synthesis of various di-, tri-, and tetrapeptides. researchgate.net The progress of the coupling reaction can often be monitored by the release of the yellow 4-nitrophenolate (B89219) anion.

Reagent/ProductApplicationKey Features
Boc-L-phenylalanine 4-nitrophenyl esterPeptide SynthesisStable, crystalline solid; good leaving group. chemimpex.comechemi.com
Dipeptides, Tripeptides, TetrapeptidesBuilding blocks for larger proteinsSynthesized using the active ester method. researchgate.net

Formation of Amides and Esters of this compound

Beyond standard peptide coupling, the carboxyl group of Boc-L-phenylalanine can be converted into a wide range of amides and esters for various applications. researchgate.netnih.gov

Amide Formation: Amide synthesis is typically achieved by reacting Boc-L-phenylalanine with a primary or secondary amine in the presence of a coupling reagent. A variety of coupling reagents can be employed, such as propanephosphonic acid anhydride (B1165640) (T3P®), which has been shown to minimize racemization when used in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures. nih.govresearchgate.net This method is crucial for preserving the stereochemical integrity of the amino acid, which is vital for the biological activity of the final product. nih.gov For instance, this approach has been used in the synthesis of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide analogues, which have shown antimycobacterial activity. nih.govresearchgate.net

Ester Formation: Esterification of Boc-L-phenylalanine can be accomplished through various standard methods, such as reaction with an alcohol under acidic conditions or by using an alkyl halide in the presence of a base. These esters serve as important intermediates in the synthesis of more complex molecules. For example, the methyl ester of Boc-L-phenylalanine has been used in the synthesis of dipeptides like N-tert.-Butoxycarbonyl-L-phenylalanine-L-phenylalanine methyl ester. prepchem.com

Reaction TypeReagentsProductApplication
AmidationPrimary/Secondary Amine, T3P®Boc-L-phenylalanine amideSynthesis of bioactive compounds. nih.govresearchgate.net
EsterificationAlcohol/Acid or Alkyl Halide/BaseBoc-L-phenylalanine esterIntermediate for further synthesis. prepchem.com

Synthesis of Non-Canonical Amino Acid Derivatives Incorporating this compound

The versatility of Boc-L-phenylalanine extends to its use as a starting material for the synthesis of non-canonical amino acids, which are valuable tools in drug discovery and protein engineering.

Synthesis of α-Methylphenylalanine Derivatives

α-Methylphenylalanine, an analogue of phenylalanine, is of significant interest in medicinal chemistry. jlu.edu.cn The synthesis of its Boc-protected forms (o-, m-, and p-methylphenylalanines) can be achieved using Boc-diethyl malonate and a corresponding methyl benzylbromide as starting materials. The resulting racemic α-methylphenylalanine can then be resolved into its individual optical isomers. One method for resolution involves the use of the enzyme subtilisin to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the Boc-L-amino acid from the Boc-D-amino acid ester. jlu.edu.cn This enzymatic resolution provides a pathway to enantiomerically pure α-methylphenylalanine derivatives. jlu.edu.cn

Preparation of β-Hydroxy-α-amino Acid Derivatives from this compound

β-Hydroxy-α-amino acids are important structural motifs found in a number of biologically active natural products. orgsyn.org A synthetic route to enantiomerically pure threo-β-hydroxy-α-amino acid derivatives of phenylalanine has been developed. nih.gov This method involves the N,N-di-tert-butoxycarbonyl protection of the amino acid, followed by a radical bromination mediated by N-bromosuccinimide (NBS). Subsequent treatment with silver nitrate (B79036) in acetone (B3395972) predominantly yields a trans-oxazolidinone. Finally, hydrolysis catalyzed by cesium carbonate generates the desired N-tert-butoxycarbonyl-(2S,3R)-β-hydroxy-L-phenylalanine methyl ester in good yield. nih.gov

DerivativeSynthetic StrategyKey Intermediate
Boc-α-MethylphenylalanineMalonic ester synthesis, enzymatic resolutionBoc-diethyl malonate
N-Boc-β-Hydroxy-L-phenylalanineRadical bromination, cyclization, hydrolysistrans-Oxazolidinone

Synthesis of δ-Substituted Proline Analogues via this compound Homologation

Proline and its analogues are crucial for influencing the conformation of peptides. δ-Substituted proline analogues can be synthesized from Boc-L-phenylalanine through a process of homologation. rsc.org The Arndt–Eistert homologation of Boc-L-phenylalanine provides the corresponding β-amino acid, (S)-3-(N-tert-butoxycarbonyl)amino-4-phenylbutanoic acid. rsc.orgillinois.edu This β-amino acid then serves as a key precursor for the construction of the pyrrolidine (B122466) ring through an intramolecular cyclization, ultimately yielding enantiomerically pure δ-benzylproline derivatives. rsc.org This methodology allows for the introduction of the phenylalanine side chain at the δ-position of the proline ring. rsc.org

Synthesis of N-Arylated α-Amino Acids

N-arylated α-amino acids are an important class of compounds with applications in medicinal chemistry. While direct N-arylation of amino acids can be challenging, methods have been developed that utilize derivatives of Boc-L-phenylalanine. One such approach involves the use of organometallic reagents. For example, a Negishi coupling reaction has been successfully employed for the synthesis of 4'-carbamoyl-N-(tert-butoxycarbonyl)-2',6'-dimethyl-L-phenylalanine methyl ester, a key intermediate for the drug eluxadoline. cjph.com.cn This reaction couples N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester with an organozinc reagent derived from 4-iodo-3,5-dimethylbenzamide. cjph.com.cn

Formation of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole scaffolds represents a significant area of heterocyclic chemistry, largely due to the prevalence of this motif in a multitude of biologically active compounds. This compound serves as a valuable chiral building block, enabling the introduction of a protected phenylalanine moiety at the 2-position of the benzimidazole ring. The primary method for this transformation is the condensation reaction with o-phenylenediamines.

The most direct route involves the coupling of this compound with an o-phenylenediamine. This reaction proceeds via an initial amide bond formation, creating an N-(2-aminophenyl)-2-(N-(butoxycarbonyl)amino)-3-phenylpropanamide intermediate. Subsequent intramolecular cyclization and dehydration of this intermediate under thermal or acidic conditions yields the desired 2-substituted benzimidazole. This process is an application of the well-established Phillips-Ladenburg benzimidazole synthesis, which traditionally involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives at elevated temperatures, often in the presence of a strong mineral acid like hydrochloric acid or polyphosphoric acid. researchgate.net

Modern synthetic protocols have introduced a variety of catalysts and conditions to facilitate this transformation with higher yields and under milder conditions. These methods are designed to overcome the often harsh requirements of traditional acid-catalyzed condensation. Catalysts reported for the synthesis of 2-substituted benzimidazoles from aldehydes and o-phenylenediamines, which can be adapted for carboxylic acid precursors, include iodine, various nanocomposites, and Lewis acids. researchgate.netnih.gov Microwave irradiation has also emerged as a powerful technique to accelerate the cyclodehydration step, significantly reducing reaction times. nih.gov

The following table outlines a representative synthesis based on established methodologies for the condensation of a carboxylic acid with o-phenylenediamine.

Table 1: Representative Synthesis of (S)-tert-butyl (1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)carbamate

Reactant 1Reactant 2Catalyst/ConditionsProductRepresentative Yield
This compoundo-Phenylenediamine1. Coupling Agent (e.g., HATU, PyBOP) or 2. Heat in 4N HCl(S)-tert-butyl (1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)carbamate75-95%

Yields are representative and can vary based on the specific coupling agents, catalysts, and reaction conditions employed. This data is based on general procedures for benzimidazole synthesis. researchgate.netjyoungpharm.org

An alternative and more advanced strategy for constructing complex benzimidazole derivatives from this compound involves multi-component reactions (MCRs), such as the Ugi reaction. nih.gov In this approach, this compound acts as the carboxylic acid component in a four-component condensation with an aldehyde, an amine, and a specialized isonitrile, such as 2-(N-Boc-amino)-phenyl-isocyanide. This Ugi/de-protection/cyclization (UDC) strategy generates a highly functionalized α-acylaminoamide intermediate. nih.gov Subsequent treatment with an acid, like trifluoroacetic acid (TFA), removes the Boc protecting groups, initiating a cyclodehydration cascade. This process results in the formation of intricate benzimidazole structures that would be challenging to access through traditional linear synthesis. nih.gov The reaction is often facilitated by microwave irradiation, which promotes the efficient ring closure to the final benzimidazole product. nih.gov

This MCR approach highlights the versatility of this compound in constructing diverse and complex heterocyclic systems, which are of significant interest in fields like medicinal chemistry.

Stereochemical Aspects and Chiral Applications of N Butoxycarbonyl L Phenylalanine

Maintenance of Chiral Purity and Enantiomeric Control in Synthetic Routes

The preservation of chiral purity is paramount in the synthesis of peptides and other chiral molecules to avoid the formation of diastereomeric impurities that can lead to undesirable pharmacological or toxicological effects. rsc.org The Boc group on N-(Butoxycarbonyl)-L-phenylalanine plays a crucial role in preventing racemization, the process by which a chiral center loses its stereochemical integrity, during synthetic manipulations. nih.gov

Several methods are employed to ensure the enantiomeric purity of this compound and its derivatives throughout a synthetic sequence. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used analytical technique to determine and control the optical purity of N-protected amino acid derivatives. rsc.orgnih.gov Studies have shown that carbohydrate-based CSPs, such as CHIRALPAK IA and IC, are effective in separating the enantiomers of Nα-Fmoc/Boc amino acid derivatives, with mobile phase composition playing a significant role in chiral recognition. rsc.org For instance, the enantiomeric recognition of phenylalanine Nα-protected derivatives was found to be higher on CHIRALPAK IA compared to other CSPs. rsc.org

In preparative applications, crystallization is a key technique for purifying this compound and ensuring high enantiomeric purity. patsnap.comgoogle.com The process often involves dissolving the compound and then inducing crystallization, sometimes with the aid of seed crystals, to obtain a solid product with a high degree of chiral integrity. patsnap.comgoogle.com

The following table summarizes data on the chiral separation of N-protected phenylalanine derivatives using HPLC:

Chiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)
CHIRALPAK IANot Specified1.64 - 2.677.41 - 8.62
CHIRALPAK ICNot Specified>1.18>2.2
QNAXNot Specified>1.02>1.6
Data sourced from a study on the development of enantioselective HPLC methods for Nα-Fmoc/Boc amino acid derivatives. rsc.org

This compound as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer of a chiral compound. It serves as a starting material for the synthesis of a wide array of other chiral molecules, including unnatural amino acids, chiral amines, and peptide-based therapeutics. nih.govsigmaaldrich.comnih.gov

One notable application is in the asymmetric alkylation of glycine (B1666218) Schiff bases to produce unnatural α-amino acid derivatives. nih.gov In these reactions, the stereochemical outcome is controlled by a chiral phase transfer catalyst, and the resulting product retains a high degree of enantiomeric purity. nih.gov Furthermore, this compound derivatives have been utilized in the synthesis of photoreactive antagonists for substance P, demonstrating their utility in creating sophisticated biological probes. nih.gov

The compound also serves as a precursor for the synthesis of other chiral synthons. For example, it can be converted into chiral aldehydes or ketones, which can then be used in a variety of stereoselective carbon-carbon bond-forming reactions. The predictable stereochemistry of the starting material allows for the controlled generation of new stereocenters in the target molecule.

Diastereoselective Reactions Involving this compound Derivatives

Diastereoselective reactions are a cornerstone of modern organic synthesis, allowing for the preferential formation of one diastereomer over others. This compound and its derivatives are frequently employed as substrates in such reactions, where the existing stereocenter influences the stereochemical outcome of subsequent transformations.

For instance, the introduction of D-amino acids into L-peptides, which can be constructed from building blocks like this compound, can significantly alter the resulting assembly structures. researchgate.net This highlights the profound impact of the stereochemistry of individual amino acid residues on the supramolecular organization of peptides. researchgate.net

In another example, the asymmetric aza-Henry reaction, which forms a carbon-carbon bond between a nitroalkane and an imine, can be catalyzed by chiral quaternary ammonium (B1175870) salts derived from amino acids like L-phenylalanine. frontiersin.org These catalysts effectively control the stereochemistry of the newly formed stereocenter, leading to the synthesis of α-trifluoromethyl β-nitroamines with good to excellent enantioselectivities. frontiersin.org The stereoselectivity of these reactions is a direct consequence of the chiral environment created by the catalyst, which is itself derived from a chiral source.

Influence of Stereochemistry on Derivative Reactivity and Biological Interactions

The stereochemistry of derivatives of this compound has a profound impact on their chemical reactivity and, crucially, their biological activity. The specific three-dimensional arrangement of atoms is often a key determinant of how a molecule interacts with chiral biological targets such as enzymes and receptors. mdpi.com

It is a well-established principle in medicinal chemistry that the stereochemistry of a drug molecule can significantly affect its potency, metabolism, and distribution. mdpi.com For many classes of compounds, stereochemistry is the primary driver of their pharmacokinetic and pharmacodynamic properties. mdpi.com This is often due to stereospecific interactions with proteins, including transport systems that can mediate the uptake of drugs in a stereoselective manner. mdpi.com

For example, in the development of antagonists for the cholecystokinin-2 (CCK2) receptor, the incorporation of conformationally constrained analogues of phenylalanine into a lead compound resulted in varying affinities for the receptor. nih.gov This demonstrates that subtle changes in the stereochemical and conformational properties of a phenylalanine-derived moiety can have a significant impact on its biological target engagement. nih.gov Research on nature-inspired compounds has also revealed that stereochemistry can lead to significant differences in antimalarial activity, with the natural isomers often being the most potent. mdpi.com This suggests that stereoselective uptake mechanisms may be responsible for the enhanced biological activity of certain stereoisomers. mdpi.com

Conformational Analysis and Molecular Modeling of N Butoxycarbonyl L Phenylalanine Containing Structures

Investigation of Molecular Conformation in N-(Butoxycarbonyl)-L-phenylalanine Derivatives (e.g., Esters, Peptides)

The incorporation of Boc-L-phenylalanine into esters and short peptides results in a variety of well-defined secondary structures and self-assembly patterns. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating these conformations in both solid and solution states.

Research has shown that dipeptides containing Boc-L-phenylalanine can adopt distinct turn structures. For instance, the dipeptide Boc-Phe-Phe-OMe, which has a sequence identical to the hydrophobic core of the Alzheimer's β-amyloid peptide, self-assembles into twisted fibrils. researchgate.net Detailed structural analysis revealed that this molecule adopts an inverse γ-turn structure. researchgate.net In contrast, when one of the phenylalanine residues is replaced with tyrosine, the resulting peptides favor parallel β-sheet aggregation. researchgate.net

In more complex peptides, Boc-L-phenylalanine residues are often found at key positions within folded structures. A study of the tripeptide Boc-L-Met-Aib-L-Phe-OMe showed that the molecule adopts a type-II β-turn in the solid state, with the Met and Aib residues forming the corners of the turn. nih.gov This conformation is stabilized by a weak intramolecular hydrogen bond between the Boc carbonyl group and the phenylalanine amide proton. nih.gov Similarly, the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH was found to have a β-turn II conformation, a structure promoted by the presence of the dehydro-Phe residue. nih.gov

The table below summarizes key conformational findings for various Boc-L-phenylalanine derivatives.

CompoundObserved ConformationMethod of AnalysisReference
Boc-L-Val-L-Phe-OMeExtended conformation with specific side-chain dihedral anglesX-ray Crystallography researchgate.net
Boc-L-Met-Aib-L-Phe-OMeType-II β-turnX-ray Diffraction, 1H NMR nih.gov
N-Boc-L-Pro-dehydro-Phe-L-Gly-OHβ-turn IIX-ray Crystallography nih.gov
Boc-Phe-Phe-OMeInverse γ-turn, self-assembles into twisted fibrilsX-ray Crystallography researchgate.net
Boc-Phe-Phe-BzSelf-assembles into nanospheres and nanobelts depending on the solventMicroscopy mdpi.com

Impact of the Boc Group and Side Chains on Conformational Preferences

The conformational behavior of Boc-L-phenylalanine derivatives is heavily influenced by the intrinsic properties of the N-terminal tert-butoxycarbonyl (Boc) group and the phenyl side chain. The Boc group is not merely a passive protecting group; its steric bulk and chemical nature actively shape the peptide's structure.

The Boc group contributes to the hydrophobicity and often enhances the crystallinity of peptides, which facilitates structural analysis by X-ray diffraction. arkat-usa.org It can also participate in stabilizing conformations by acting as a hydrogen bond acceptor. nih.govarkat-usa.org For example, in Boc-L-Met-Aib-L-Phe-OMe, the carbonyl oxygen of the Boc group forms a weak but structurally significant 4→1 intramolecular hydrogen bond with the amide proton of the Phe residue, locking the peptide into a β-turn. nih.gov In solid-phase peptide synthesis (SPPS), the choice between the Boc and Fmoc protecting groups is critical, as each imparts different solubility and aggregation tendencies to the growing peptide chain. mdpi.com

The phenylalanine side chain itself plays a crucial role. Its bulky aromatic ring restricts the available conformational space for the peptide backbone, defined by the phi (φ) and psi (ψ) dihedral angles. nih.gov Computational studies on rigid phenylalanine analogues have demonstrated that steric constraints imposed by the side chain limit the flexibility of the peptide backbone, favoring specific folded structures over extended ones. nih.gov The orientation of the phenyl ring is often stabilized by π-stacking interactions, as seen in the dimeric structures of some modified dipeptides, which can drive the formation of larger supramolecular assemblies. arkat-usa.org The interplay between the phenyl side chain and the backbone is evident in the distinct dihedral angle distributions observed in crystal structures of phenylalanine-containing peptides. researchgate.net

Computational Approaches to Conformational Studies (e.g., Molecular Dynamics Simulations)

To complement experimental techniques, computational modeling has become an indispensable tool for exploring the conformational landscape of Boc-L-phenylalanine and its derivatives. Methods such as molecular mechanics, molecular dynamics (MD) simulations, and quantum theory calculations provide deep insights into the structure, stability, and dynamics of these molecules. nih.govnih.govnih.gov

Molecular dynamics simulations allow researchers to observe the behavior of molecules over time, providing a dynamic picture of conformational changes. rsc.org MD simulations have been used to investigate the binding mode of phenylalanine derivatives to biological targets, such as the HIV capsid protein. mdpi.com These simulations can confirm that a ligand remains stable within a binding pocket and can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov MD can also be used to study the solvation of amino acids and their transport phenomena, which is important for understanding chromatographic separation processes. rsc.org

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the energetic profiles of different conformations with high accuracy. nih.gov By creating Ramachandran maps, which plot the energy as a function of the backbone torsion angles φ and ψ, scientists can identify the most stable, low-energy conformations. nih.gov Such studies on dehydrophenylalanine, a close analogue, have shown how subtle chemical modifications, like methylation, can dramatically alter the accessible conformational space, either increasing flexibility or, conversely, locking the residue into a single state. nih.gov These computational approaches are often the first step in understanding the molecule's preferred shape before undertaking more complex synthesis and biological testing. nih.gov

Elucidation of Structure-Activity Relationships through Conformational Analysis

A primary goal of conformational analysis is to establish a clear structure-activity relationship (SAR). By understanding which three-dimensional arrangement of a molecule is responsible for its biological activity, scientists can rationally design more potent and selective compounds.

The concept is straightforward: a molecule's shape dictates how it interacts with its biological target. For a peptide to bind effectively to a receptor or enzyme, it must adopt a specific conformation that is complementary to the binding site. Dehydrophenylalanine (ΔPhe) is often used to modify bioactive peptides because it constrains the conformation, which can be crucial for defining the pharmacophore (the essential part of the molecule for activity). nih.gov

In the development of novel anti-HIV drugs, for example, derivatives of this compound were designed to bind to the HIV capsid protein. mdpi.com Molecular docking and molecular dynamics simulations were used to understand the binding mode of these compounds, revealing that the phenylalanine core made extensive hydrophobic interactions within the protein. mdpi.com This conformational insight allowed for further exploration of the SAR, leading to the discovery of compounds with potent anti-HIV activity. mdpi.com

Similarly, SAR studies on synthetic cannabinoid receptor agonists derived from amino acids, including phenylalanine, have shown that activity is highly dependent on the structure. rsc.org The studies identified key relationships, noting that for a given core structure, the potency at CB1 and CB2 receptors was significantly influenced by the amino acid side-chain. rsc.org This knowledge, derived from linking specific structural features to functional activity, is critical for designing new therapeutic agents with desired effects and improved safety profiles. nih.gov

Applications in Advanced Chemical and Biological Research

Design and Synthesis of Peptides and Peptidomimetics

The controlled, stepwise assembly of amino acids into peptides is a fundamental process in biochemical and pharmaceutical research. Boc-L-phenylalanine is a key player in this field, especially in established synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS) is a technique that has revolutionized the creation of peptides by building them on an insoluble polymer support, which simplifies the purification process. bachem.com Boc-L-phenylalanine is integral to one of the two primary SPPS strategies: the Boc/Bzl protection scheme. peptide.com In this method, the Boc group serves as a temporary protecting group for the N-alpha amino group of phenylalanine, while more permanent benzyl-based groups are often used for side-chain protection. peptide.com

The Boc-SPPS cycle involves repetitive steps of deprotection and coupling. researchgate.net The Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a free amino group. peptide.com Subsequently, the next Boc-protected amino acid is coupled to this newly freed amine. Boc-L-phenylalanine is used when a phenylalanine residue is required in the peptide sequence. chemicalbook.compeptide.com This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is fully assembled. bachem.com

Table 1: Key Steps in Boc-SPPS using N-(Butoxycarbonyl)-L-phenylalanine

Step Description Reagents/Conditions Purpose
1. Resin Preparation The solid support (resin) is prepared and swollen in an appropriate solvent. researchgate.net Dichloromethane (DCM) or Dimethylformamide (DMF) To prepare the resin for the first amino acid attachment.
2. First Amino Acid Attachment The C-terminal amino acid (if it's Boc-L-phenylalanine) is covalently linked to the resin. Boc-L-phenylalanine, coupling agents To anchor the peptide chain to the solid support.
3. Deprotection The Boc protecting group is removed from the attached Boc-L-phenylalanine. peptide.com Trifluoroacetic acid (TFA) in DCM To expose the N-terminal amine for the next coupling reaction.
4. Washing The resin is thoroughly washed to remove excess reagents and by-products. bachem.com DCM, DMF, Methanol (B129727) (MeOH) To purify the resin-bound peptide before the next step.
5. Coupling The next Boc-protected amino acid is activated and coupled to the free amine of the phenylalanine residue. Next Boc-amino acid, coupling agents (e.g., EDC, PyBop) To elongate the peptide chain by one residue. nih.gov
6. Repetition Steps 3-5 are repeated for each subsequent amino acid in the desired sequence. N/A To assemble the full-length peptide.
7. Cleavage The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. Strong acid (e.g., HF, TFMSA) To release the final, unprotected peptide into solution.

While conventional peptides are effective, their linear structure can make them susceptible to degradation by proteases, limiting their therapeutic potential. researchgate.net The use of building blocks like Boc-L-phenylalanine allows for the synthesis of peptidomimetics—molecules that mimic the structure of natural peptides but have modified backbones or incorporate non-natural amino acids to improve stability and bioactivity. researchgate.netnih.gov

Research has shown that modifying the peptide backbone, for instance through N-alkylation, can enhance solubility and disrupt aggregation, which is a common problem during the synthesis of long peptides. nih.gov The synthesis of such modified peptides relies on starting materials like Boc-L-phenylalanine, which can be chemically altered before or during the peptide assembly process. By incorporating these modified units, the resulting peptides can exhibit increased resistance to enzymatic degradation and possess a longer half-life in biological systems. researchgate.net

Development of Biologically Active Molecules and Therapeutic Agents

Beyond peptides, Boc-L-phenylalanine is a crucial precursor for a wide array of small molecules with significant therapeutic applications.

N-(tert-Butoxycarbonyl)-L-phenylalanine serves as a versatile starting material for more complex pharmaceutical compounds. chemicalbook.com Its utility is demonstrated in the enantioselective synthesis of amino acid esters and as an inhibitor of gastric acid secretion. chemicalbook.com More significantly, it provides a structurally important phenylalanine core that is a feature of many advanced therapeutic agents. Its chemical handles—the protected amine and the carboxylic acid—allow for sequential and controlled reactions to build intricate molecular architectures, as seen in the development of specific antiviral and antifungal drugs. nih.govnih.govnih.govmdpi.commdpi.com

The fight against Human Immunodeficiency Virus (HIV) has been greatly advanced by the development of targeted inhibitors. This compound has been instrumental in this area.

HIV Protease Inhibitors : Early and effective HIV treatments included protease inhibitors. The synthesis of several of these complex molecules, or their core structural components, often begins with a protected form of L-phenylalanine. nih.gov For example, synthetic routes toward the isosteres used in drugs like Saquinavir have utilized N-protected phenylalanine derivatives as the starting point for building the necessary chemical framework. nih.gov Similarly, the synthesis of tetrapeptide analogues designed as potent HIV protease inhibitors has been accomplished using Boc-protected amino acids to construct the peptide-like backbone. lookchem.com

HIV Capsid Inhibitors : More recently, the HIV capsid (CA) protein has emerged as a promising therapeutic target because of its essential roles in multiple stages of the viral lifecycle. nih.govnih.gov N-(tert-butoxycarbonyl)-L-phenylalanine is explicitly used as the starting material for novel CA inhibitors. nih.govnih.govmdpi.com In a common synthetic strategy, Boc-L-phenylalanine is first coupled with another molecule, such as 4-methoxy-N-methylaniline. nih.govnih.gov The Boc group is then removed to yield a free amine, which can be further modified to produce a library of inhibitor candidates. nih.govnih.gov Several studies have successfully synthesized derivatives of the known CA inhibitor PF-74 using this approach, resulting in compounds with potent anti-HIV activity. nih.govnih.govresearchgate.net

Table 2: Examples of HIV-1 Capsid Inhibitors Derived from this compound

Compound ID Description Reported Anti-HIV-1 Activity (EC₅₀) Selectivity Index (SI) Source
13m 1,2,3-triazole-containing phenylalanine derivative 4.33 μM > 13.33 nih.gov
II-13c 4-methoxy-N-methylaniline substituted phenylalanine derivative 5.14 μM > 9.7 nih.gov
V-25i Indolin-5-amine substituted phenylalanine derivative 2.57 μM > 19.4 nih.gov
FTC-2 2-pyridone-bearing phenylalanine derivative 5.36 μM > 49.57 mdpi.com
PF-74 (Reference) Lead compound for HIV-1 CA inhibitors 0.42 μM - 5.95 μM > 11.85 nih.govnih.gov

EC₅₀ (half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Phenylalanine and its derivatives are also components of certain antifungal compounds. Research has explored carrier peptides of the structure L-arginyl-X-L-phenylalanine, where an amino acid antagonist is placed at the central 'X' position. nih.gov These tripeptides have shown activity against fungal species like Aspergillus fumigatus and Candida albicans. nih.gov The synthesis of such peptides requires controlled amide bond formation, a process where Boc-L-phenylalanine would be an ideal building block for incorporating the C-terminal L-phenylalanine residue. This strategy enhances the delivery of the antagonist into the fungal cell. nih.gov Furthermore, natural antifungal agents like Aureobasidin A are complex cyclic peptides containing multiple amino acid units, including N-methyl-L-phenylalanine and L-phenylalanine, highlighting the importance of this amino acid core in antifungal structures. nih.gov

Applications in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation cancer therapy that utilizes a binary approach: the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) carrier in tumor cells, followed by irradiation with a beam of low-energy neutrons. semanticscholar.org The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) ions, which have a short path length of approximately one cell diameter, thereby selectively destroying the cancer cells while sparing adjacent healthy tissue. semanticscholar.org

A key boron carrier compound used clinically for BNCT, particularly for melanoma and glioblastoma, is 4-borono-L-phenylalanine (L-BPA). nih.govgoogle.com The synthesis of L-BPA and its derivatives often relies on this compound as a crucial starting material. For instance, a common synthetic route involves the palladium-catalyzed cross-coupling reaction between a Boc-protected L-4-iodophenylalanine and a diboron (B99234) compound. google.com The Boc group serves to protect the amino functionality of the phenylalanine backbone during the introduction of the boronic acid group. google.com Following the successful installation of the boron moiety, the Boc protecting group is removed under acidic conditions to yield the final L-BPA drug substance. google.com

The use of Boc-L-phenylalanine ensures the stereochemical integrity of the L-amino acid is maintained throughout the synthesis, which is critical for its biological activity and uptake by tumor cells via amino acid transporters. researchgate.net Research has also focused on synthesizing analogs of BPA to improve properties like water solubility and tumor targeting, with many of these synthetic strategies also employing the Boc protecting group. For example, α-methyl-BPA, an analog with a quaternary center, has been synthesized using routes that start with Boc-protected precursors. semanticscholar.orgresearchgate.net

Engineering of Targeted Drug Delivery Systems

This compound serves as a key building block in the engineering of sophisticated drug delivery systems designed to target specific cells or tissues. Its hydrophobic nature and the ability to deprotect the amino group to allow further functionalization make it a valuable component in creating nanocarriers like dendrimers. chemimpex.comrsc.org

A notable application is in the surface modification of polyamidoamine (PAMAM) dendrimers. nih.govmdpi.com Researchers have synthesized carboxy-terminal PAMAM dendrimers modified with both 1,2-cyclohexanedicarboxylic acid (CHex) and phenylalanine (Phe). rsc.orgnih.gov These modifications are designed to enhance the association of the dendrimer with immune cells, such as T-cells, which are critical players in cancer immunotherapy. nih.gov The synthesis involves conjugating phenylalanine, often from a Boc-protected precursor, to the dendrimer surface. nih.govmdpi.com

Studies have shown that the density of phenylalanine on the dendrimer surface significantly influences its interaction with cells. Dendrimers with a higher density of phenylalanine modification demonstrated enhanced uptake by various immune cells, including Jurkat cells (a T-cell line), CD3+ T cells, and their subsets. rsc.org This enhanced association is believed to be driven by interactions with the cell membrane, which can be modulated by the physicochemical properties conferred by the phenylalanine residues. nih.gov

Furthermore, these modified dendrimers have been successfully used to encapsulate and deliver model drugs. The hydrophobic domains created by the phenylalanine moieties can facilitate the loading of hydrophobic drug molecules like Protoporphyrin IX (PpIX). nih.govnih.gov The table below summarizes the drug loading capacity of different phenylalanine-modified dendrimers.

Dendrimer TypeLinkerDrug LoadedDrug Molecules per Dendrimer
PAMAM-CHex-Phe1,2-cyclohexanedicarboxylic acidProtoporphyrin IX (PpIX)~2-4
PAMAM-Ph-PhePhthalic acidProtoporphyrin IX (PpIX)~1.8
PAMAM-C₆-PheAdipic acid (C6)Protoporphyrin IX (PpIX)~0.3
PAMAM-CHex-Phe1,2-cyclohexanedicarboxylic acidPaclitaxel (PTX)~0.78
PAMAM-Ph-PhePhthalic acidPaclitaxel (PTX)0
PAMAM-C₆-PheAdipic acid (C6)Paclitaxel (PTX)~0.10

Data compiled from studies on modified PAMAM dendrimers. mdpi.comnih.gov

These findings underscore the importance of this compound as a synthetic tool for creating tailored drug delivery vehicles with enhanced cell-targeting and drug-loading capabilities. rsc.orgnih.govmedchemexpress.com

Applications in Biotechnology and Protein Engineering

The Boc protecting group strategy, with Boc-L-phenylalanine as a prime example, is a cornerstone of modern biotechnology and protein engineering, enabling the synthesis of modified proteins with novel functions and properties.

Production of Modified Proteins

This compound is a fundamental reagent in solid-phase peptide synthesis (SPPS), the primary method for the chemical synthesis of peptides and small proteins. chemimpex.compeptide.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The Boc group temporarily protects the α-amino group of the incoming amino acid, preventing self-polymerization and allowing for the formation of a peptide bond with the deprotected amino group of the resin-bound peptide. peptide.com After the coupling reaction, the Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to allow the next Boc-protected amino acid to be added to the chain. peptide.com

This cyclical process allows for the precise incorporation of phenylalanine or its analogs at specific positions within a peptide sequence. chemimpex.com This capability is essential for creating a vast array of modified proteins and peptides, including those with enhanced stability, altered binding affinity, or novel biological activities. chemimpex.comchemimpex.com For example, Boc-protected phenylalanine and tryptophan-based dipeptides have been synthesized and shown to possess broad-spectrum anti-bacterial activity. nih.gov

Studies of Protein Interactions and Functions

The ability to create modified proteins using Boc-L-phenylalanine and its derivatives provides powerful tools for studying protein interactions and functions. A key technique in this area is photo-affinity labeling, which uses photo-activatable unnatural amino acids to map protein-protein interactions (PPIs) in their native environment. nih.gov

One of the most widely used photo-activatable amino acids is p-benzoyl-L-phenylalanine (pBpa). The synthesis of pBpa often starts from a suitably protected phenylalanine derivative, where the Boc group plays a crucial role. When incorporated into a protein, pBpa can be activated by UV light, causing it to form a covalent bond with nearby interacting proteins. nih.gov These covalently captured complexes can then be isolated and analyzed to identify the interacting partners. Researchers have synthesized halogenated pBpa analogs to increase the efficiency of this photocrosslinking, thereby improving the ability to detect transient or weak PPIs. nih.govnih.gov

Genetic Code Expansion and Incorporation of Unnatural Amino Acids

Genetic code expansion is a revolutionary technology that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living organisms. nih.gov This is typically achieved by repurposing a stop codon (e.g., the amber stop codon, UAG) to encode a UAA. The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the host cell's endogenous machinery. nih.gov

This compound and its derivatives are instrumental in this field as they serve as precursors for the chemical synthesis of a wide variety of UAAs. nih.gov The Boc group protects the amino acid's core structure while chemical modifications are made to the side chain to introduce novel functionalities such as photo-crosslinkers, fluorescent probes, or post-translational modifications. nih.gov For example, to incorporate a methylated lysine, researchers have genetically encoded Nε-Boc-Nε-methyl-L-lysine, which is then deprotected in vitro to yield the final modified protein. nih.gov A similar strategy can be applied to phenylalanine derivatives to introduce new chemical groups onto the phenyl ring. This approach of using a protected precursor is essential for synthesizing the diverse array of UAAs needed to expand the functional repertoire of proteins. nih.gov

Real-time Protein Imaging in Live Cell Systems

Visualizing proteins in real-time within living cells is crucial for understanding their dynamic functions. Genetic code expansion has enabled the incorporation of fluorescent amino acids (FAAs) into proteins, which can then be imaged using fluorescence microscopy. nih.gov this compound serves as a key starting material for the synthesis of such novel fluorescent probes.

A notable example is the synthesis of 4-phenanthracen-9-yl-L-phenylalanine, a fluorescent amino acid that emits greenish-blue light. nih.gov The synthesis begins with the commercially available N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine. nih.gov Through a Suzuki-Miyaura cross-coupling reaction, the iodo- group is replaced with a phenanthrene (B1679779) moiety. Subsequent removal of the Boc and ester protecting groups yields the final fluorescent amino acid. nih.gov

Synthesis Scheme of a Fluorescent Phenylalanine Derivative

Step Starting Material Reagent Product
1 N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine Methylation N-(tert-Butoxycarbonyl)-4-iodo-L-phenylalanine methyl ester
2 Boc-Phe(4-I)-OMe 9-Phenanthracenyl boronic acid (Suzuki Coupling) N-(Boc)-4-(9-phenanthracenyl)-L-phenylalanine methyl ester

Adapted from Facile Synthesis of a Novel Genetically Encodable Fluorescent α-Amino Acid Emitting Greenish Blue Light. nih.gov

This novel FAA was shown to be readily taken up by human cells and could be clearly imaged, demonstrating the power of using Boc-L-phenylalanine derivatives to create sophisticated tools for live-cell imaging. nih.gov This approach allows for the site-specific labeling of proteins with minimal structural perturbation, offering a significant advantage over larger fluorescent protein tags. rsc.org

Contribution to Materials Science Research

This compound (Boc-L-phenylalanine) and its derivatives have emerged as significant building blocks in materials science, primarily due to their capacity for molecular self-assembly. researchgate.net This process, driven by non-covalent interactions like hydrogen bonds and π-π stacking, allows these molecules to spontaneously organize into well-defined supramolecular structures. researchgate.netpreprints.org The inherent chirality and biocompatibility of the parent amino acid, L-phenylalanine, combined with the influence of the bulky Boc protecting group, enable the formation of a diverse range of nanomaterials with unique properties and potential for advanced applications. researchgate.netpreprints.org

The research focus in this area has been on exploring how modifications to the basic phenylalanine structure can be used to control the assembly process and tailor the resulting material's characteristics. researchgate.net The hydrophobic nature and aromatic side chain of the phenylalanine component are crucial for the stability and functionality of the resulting structures. chemimpex.com Scientists have successfully created materials such as nanotubes, nanospheres, microtapes, and hydrogels, which exhibit interesting optical, mechanical, and piezoelectric properties. rsc.orgrsc.orgresearchgate.net

Self-Assembly and Nanostructure Formation

The self-assembly of Boc-L-phenylalanine derivatives, particularly dipeptides, is a central theme in their application to materials science. The process is highly influenced by experimental conditions such as the solvent system. researchgate.netrsc.org For instance, Boc-L-phenylalanyl-L-tyrosine has been observed to self-assemble into microspheres in an ethanol/water solvent, while forming microtapes in a 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP)/water mixture. rsc.org

A notable example is the co-assembly of diphenylalanine (FF) with its N-tert-butoxycarbonyl (Boc)-modified derivative. This co-assembly results in fibers that are less rigid and exhibit a curvier morphology compared to those formed from diphenylalanine alone. researchgate.net The Boc group disrupts the hydrogen bond packing of the N-termini, demonstrating a method for tuning the mechanical and morphological properties of self-assembled peptide materials. researchgate.net Some dipeptides, like Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, exhibit an unusual dual self-assembly, where nanotubes first form and then organize themselves into larger microtapes. rsc.orgrsc.org

The formation of these nanostructures can be identified by various analytical techniques. Optical absorption measurements of Boc-diphenylalanine in dichloromethane, for example, show distinct bands in the 240-280 nm spectral region, which indicate quantum confinement due to the formation of nanotubes. researchgate.net

ParameterFindingReferences
Building Block Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine rsc.orgrsc.org
Solvent 1,1,1,3,3,3-hexafluoro-2-propanol (HFP)/water rsc.orgrsc.org
Assembled Structure Nanotubes which self-assemble into microtapes rsc.orgrsc.org
Building Block Boc-L-phenylalanyl-L-tyrosine rsc.org
Solvent Ethanol/water rsc.org
Assembled Structure Microspheres rsc.org
Building Block Boc-L-phenylalanyl-L-tyrosine rsc.org
Solvent 1,1,1,3,3,3-hexafluoro-2-propanol (HFP)/water rsc.org
Assembled Structure Microtapes rsc.org
Building Block Diphenylalanine (FF) and Boc-diphenylalanine (Boc-FF) researchgate.net
Assembled Structure Co-assembled fibers with reduced rigidity and curvier morphology researchgate.net

Piezoelectric and Nonlinear Optical Properties

A significant application of materials derived from Boc-L-phenylalanine is in the field of piezoelectricity. When nanostructures made from these compounds are embedded within polymer fibers through techniques like electrospinning, the resulting hybrid materials can generate electrical voltage in response to mechanical stress. rsc.orgresearchgate.net

Research on electrospun fibers containing Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine demonstrated a high piezoelectric response. rsc.orgrsc.org Under an applied periodical force of 1.5 N, these materials generated a maximum output voltage of 58 V and a power density of 9 μW cm⁻². rsc.orgrsc.org Similarly, hybrid biomaterials containing Boc-diphenylalanine nanotubes embedded in biocompatible polymers have produced a voltage of up to 30 V. researchgate.net These properties position them as promising candidates for use in sensors, energy harvesting devices, and biomedical applications. researchgate.net

Furthermore, certain self-assembled dipeptides exhibit significant nonlinear optical (NLO) properties. A study of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which crystallizes in a non-centrosymmetric space group (P2), revealed a substantial NLO response. preprints.org Its effective NLO coefficient (deff) was estimated to be at least 0.52 pm/V, a value comparable to some state-of-the-art inorganic NLO crystals, highlighting its potential in optical applications. preprints.org

MaterialPropertyValueReferences
Electrospun fibers with Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineMaximum Output Voltage58 V rsc.orgrsc.org
Power Density9 μW cm⁻² rsc.orgrsc.org
Effective Piezoelectric Voltage Coefficient (geff)~0.6 Vm N⁻¹ rsc.orgrsc.org
Hybrid material with Boc-diphenylalanine nanotubesMaximum Output Voltageup to 30 V researchgate.net
Maximum Output Current300 nA researchgate.net
Maximum Power Density2.3 µWcm⁻² researchgate.net
Self-assembled Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineEffective Nonlinear Optical Coefficient (deff)≥ 0.52 pm/V preprints.org

Analytical Techniques for Research Validation and Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to verifying the molecular structure of N-(Butoxycarbonyl)-L-phenylalanine by probing how the molecule interacts with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons). In a deuterated methanol (B129727) (CD₃OD) solvent, the proton spectrum of this compound shows distinct signals corresponding to the t-butyl group, the phenyl group, and the chiral center's protons (Hα and Hβ). orgsyn.org A notable feature is that when the spectrum is recorded in deuterated chloroform (B151607) (CDCl₃), the presence of both carbamate (B1207046) rotamers (isomers resulting from restricted rotation around the N-C bond of the carbamate) can often be observed. orgsyn.org

¹H NMR Data for this compound in CD₃OD

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment Coupling Constant (J) Hz
1.36 Singlet (s) 9H t-butyl
2.87 Doublet of doublets (dd) 1H 14.9, 9.6
3.16 Doublet of doublets (dd) 1H 14.6, 9.6
4.36 Doublet of doublets (dd) 1H 9.6
7.26 Singlet (s) 5H Phenyl

Data sourced from Organic Syntheses Procedure. orgsyn.org

¹³C NMR complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum confirms the presence of the carbonyl carbons of the carbamate and carboxylic acid groups, the carbons of the t-butyl and phenyl groups, and the chiral α-carbon. Spectral data for the compound is available in public databases such as the AIST Spectral Database (SDBS). tcichemicals.comtcichemicals.com

¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
28.6 (CH₃)₃C
38.8 β-CH₂
55.7 α-CH
80.0 (CH₃)₃C
127.4 Phenyl C4
129.2 Phenyl C3/C5
130.1 Phenyl C2/C6
138.1 Phenyl C1
157.1 Carbamate C=O
175.7 Carboxylic Acid C=O

Data sourced from AIST Spectral Database (SDBS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The presence of the N-H group, the two carbonyl groups (one from the carbamate and one from the carboxylic acid), and the aromatic ring are all identifiable.

Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
3340 N-H Stretch
3300-2500 O-H Stretch (Carboxylic Acid)
3063-3030 C-H Stretch (Aromatic)
2979-2933 C-H Stretch (Aliphatic)
1743 C=O Stretch (Carboxylic Acid)
1696 C=O Stretch (Carbamate)
1513 N-H Bend
1498, 1455 C=C Stretch (Aromatic)
1393, 1367 C-H Bend (t-butyl)
1162 C-O Stretch

Data sourced from AIST Spectral Database (SDBS).

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) (Chiral and Reverse-Phase)

HPLC is a high-resolution technique used for the separation, identification, and quantification of components in a mixture.

Reverse-Phase HPLC is commonly used to assess the chemical purity of this compound. In this mode, the compound is passed through a nonpolar stationary phase (like C18-silica) with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid). The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Chiral HPLC is crucial for determining the enantiomeric purity, ensuring that the L-enantiomer has not racemized during synthesis or storage. This is particularly important as the biological activity of peptides is highly dependent on stereochemistry. The separation of enantiomers is achieved using a chiral stationary phase (CSP). For N-blocked amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven to be very effective, typically using reverse-phase mobile systems.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and convenient qualitative technique used to monitor the progress of a chemical reaction. In the synthesis of this compound from L-phenylalanine, TLC can be used to track the consumption of the starting amino acid. orgsyn.org The disappearance of the L-phenylalanine spot and the appearance of the product spot indicate the reaction's progression towards completion. A common method involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable solvent system.

TLC System for Monitoring Synthesis

Component Description
Stationary Phase Silica gel (e.g., Whatman K1F plates)
Mobile Phase Ethyl acetate (B1210297)pyridine (B92270)–acetic acid–water (10:5:1:3)
Visualization Ninhydrin spray (stains the free amino acid, L-phenylalanine)

Data sourced from Organic Syntheses Procedure. orgsyn.org

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of a chiral molecule and provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While X-ray crystallography is a powerful tool for such determinations, a published crystal structure for this compound itself is not readily found in common structural databases. However, the technique has been successfully applied to numerous closely related derivatives. For example, the crystal structures of di- and tripeptides containing this moiety have been elucidated, providing critical insights into the conformational preferences (e.g., torsion angles φ and ψ) that this protected amino acid adopts within a peptide chain. These studies are vital for understanding how the bulky butoxycarbonyl protecting group influences peptide folding and secondary structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This destructive method provides a quantitative assessment of a compound's elemental composition, which is then compared against the theoretical values derived from its molecular formula. This comparison is crucial for confirming the identity and purity of a synthesized compound like this compound.

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₁₄H₁₉NO₄, and the atomic weights of its constituent elements. nih.gov The compound has a molecular weight of 265.30 g/mol . nih.gov

The process of elemental analysis typically involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich environment. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. The amounts of these combustion products are then measured with high precision using various detection methods, such as thermal conductivity or infrared absorption. From these measurements, the percentage by weight of each element in the original sample is calculated.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Weight (g/mol) Percentage (%)
Carbon C 12.01 14 168.14 63.38%
Hydrogen H 1.008 19 19.152 7.22%
Nitrogen N 14.01 1 14.01 5.28%
Oxygen O 16.00 4 64.00 24.12%
Total 265.30 100.00%

Q & A

Q. What are the optimal synthetic routes for N-(Butoxycarbonyl)-L-phenylalanine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Schotten-Baumann acylation. L-Phenylalanine is reacted with butyl chloroformate in an anhydrous solvent (e.g., THF or dichloromethane) under basic conditions (e.g., NaOH or NaHCO₃). Key parameters include:

  • Temperature : Room temperature to 40°C to avoid side reactions.
  • Solvent : Polar aprotic solvents enhance reactivity .
  • Reagent ratio : A 1:1 molar ratio of L-phenylalanine to butyl chloroformate minimizes byproducts. Purification typically involves trituration with petroleum ether or recrystallization .

| Synthetic Method Comparison | |-------------------------------|-----------------------------------------| | Reagent | Butyl chloroformate vs. Benzyl chloroformate | | Solvent | THF (higher yield) vs. DCM (faster reaction) | | Yield Range | 70–85% (optimized conditions) |

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability is evaluated via:

  • HPLC : Monitor degradation peaks over time under stress conditions (e.g., 40°C, 75% humidity).
  • NMR : Track chemical shift changes in the butoxycarbonyl group (δ 1.2–1.5 ppm for CH₃ groups).
  • Mass Spectrometry : Confirm molecular ion integrity ([M+H]⁺ expected at ~294.3 g/mol). Storage recommendations: Seal in inert atmospheres (N₂/Ar) at 0–4°C to prevent hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm urethane linkage (C=O stretch at ~1700 cm⁻¹ and N-H bend at ~1530 cm⁻¹) .
  • ¹³C NMR : Identify the butoxycarbonyl carbonyl carbon (δ ~155 ppm) and chiral center (δ ~55 ppm for Cα) .
  • XRD : Analyze crystallinity, which affects solubility and gelation properties .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length in the urethane group) impact the gelation efficiency of N-protected phenylalanine derivatives?

Methodological Answer: Systematic studies (e.g., replacing butoxy with benzyloxy or tert-butoxy groups) reveal:

  • Gelation Solvents : Longer alkyl chains (e.g., butoxy) enhance gelation in non-polar solvents (e.g., hexane) due to van der Waals interactions.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows higher melting points for derivatives with rigid spacers (e.g., diphenylmethane) .
  • Molecular Modeling : Energy-minimized structures predict optimal packing for gelation (e.g., gauche conformers in butoxy chains) .
Gelation Efficiency ButoxycarbonylBenzyloxycarbonyl
Minimum Gelation Concentration (MGC) 2.5 mM (hexane)5.0 mM (toluene)
Thermostability (Tgel) 60°C75°C

Q. How can researchers resolve contradictions in reported biochemical interactions of this compound with enzymes like formyl peptide receptors?

Methodological Answer: Discrepancies in binding affinity (e.g., Ki values) may arise from:

  • Assay Conditions : pH (optimal 7.4) and ionic strength (e.g., 150 mM NaCl) affect receptor-ligand interactions .
  • Enzyme Source : Variants from different cell lines (e.g., HEK293 vs. CHO) may exhibit altered kinetics. Validation Steps :
  • Use isothermal titration calorimetry (ITC) for direct binding measurements.
  • Compare circular dichroism (CD) spectra to confirm structural integrity post-interaction .

Q. What experimental designs are recommended to evaluate the role of chirality in this compound’s bioactivity?

Methodological Answer:

  • Enantiomer Synthesis : Prepare D- and L-forms using chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Biological Assays : Test enantiomers in receptor-binding studies (e.g., SPR for KD values) or microbial inhibition assays.
  • Computational Docking : Compare binding poses in receptors (e.g., Phe-tRNA synthetase) using AutoDock Vina .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Property Value Reference
Molecular Weight294.3 g/mol
LogP (Predicted)2.8 (indicating moderate lipophilicity)
Solubility in Water<1 mg/mL (requires DMSO/EtOH cosolvents)

Q. Table 2: Recommended Analytical Methods

Parameter Technique Critical Settings
Purity AssessmentReverse-phase HPLCC18 column, 0.1% TFA in H₂O/MeCN gradient
Stereochemical IntegrityChiral HPLCChiralpak AD-H column, hexane/iPrOH = 90:10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.